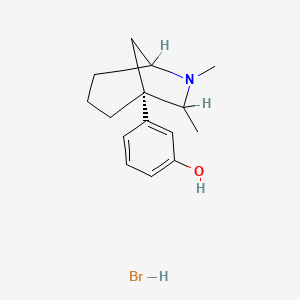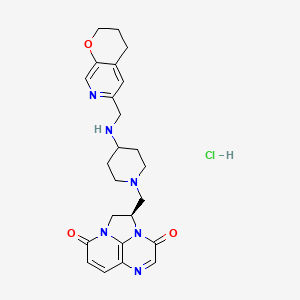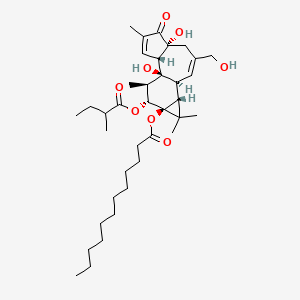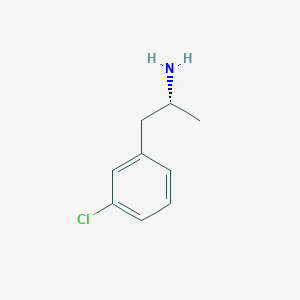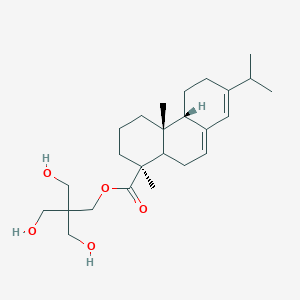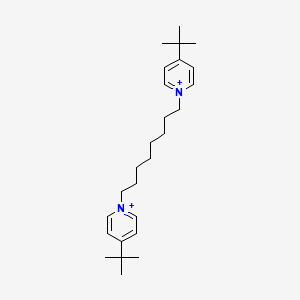
Sodium aluminum chlorohydroxy lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium aluminum chlorohydroxy lactate is a compound commonly used in cosmetic products, particularly in antiperspirants and deodorants. It is known for its ability to reduce perspiration and mask unpleasant body odors. The compound is a combination of sodium, aluminum, hydroxy groups, and lactate, which is a salt or ester of lactic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium lactate, a key component, involves the ester-salt method using edible lactic acid or refined lactic acid as raw material. The process includes mixing raw lactic acid with methanol, ethanol, or butanol, followed by esterification at a certain temperature and pressure to obtain lactate. This lactate is then saponified with sodium carbonate or sodium hydroxide to produce sodium lactate .
Industrial Production Methods: Industrial production of sodium aluminum chlorohydroxy lactate involves combining sodium lactate with aluminum salts under controlled conditions. The process ensures the formation of a stable compound that can be used in various applications, particularly in cosmetics .
Chemical Reactions Analysis
Types of Reactions: Sodium aluminum chlorohydroxy lactate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized under specific conditions.
Reduction: Aluminum ions can participate in reduction reactions.
Substitution: The lactate component can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Utilizes reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include oxidized lactate derivatives, reduced aluminum complexes, and substituted lactate compounds .
Scientific Research Applications
Sodium aluminum chlorohydroxy lactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as an antiperspirant in medical treatments.
Industry: Widely used in the cosmetic industry for its antiperspirant and deodorant properties.
Mechanism of Action
The compound exerts its effects primarily through the aluminum ions, which block sweat ducts and form aggregates with sweat proteins. This action reduces perspiration by creating a membrane that prevents sweat from reaching the skin surface. Additionally, the lactate component helps in maintaining skin pH and provides moisturizing effects .
Comparison with Similar Compounds
Aluminum Chlorohydrate: Another aluminum-based compound used in antiperspirants.
Sodium Lactate: A simpler form used in various industries.
Aluminum Hydroxychloride: Similar in structure and function to sodium aluminum chlorohydroxy lactate.
Uniqueness: this compound is unique due to its combination of sodium, aluminum, hydroxy groups, and lactate, which provides a balanced effect of reducing perspiration while maintaining skin health. Its specific formulation makes it more effective and less irritating compared to other similar compounds .
Properties
CAS No. |
8038-93-5 |
|---|---|
Molecular Formula |
C3H8AlClNaO5+ |
Molecular Weight |
209.52 g/mol |
IUPAC Name |
aluminum;sodium;2-hydroxypropanoate;chloride;hydroxide;hydrate |
InChI |
InChI=1S/C3H6O3.Al.ClH.Na.2H2O/c1-2(4)3(5)6;;;;;/h2,4H,1H3,(H,5,6);;1H;;2*1H2/q;+3;;+1;;/p-3 |
InChI Key |
YAKZEVHORUHNLS-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.O.[OH-].[Na+].[Al+3].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


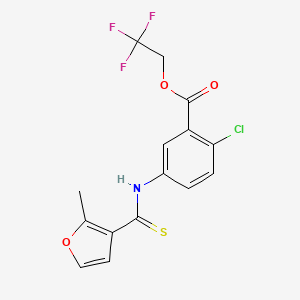
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

